Scriptaid

Übersicht

Beschreibung

Scriptaid ist eine Verbindung, die für ihre Rolle als Histon-Deacetylase-Inhibitor bekannt ist. Es war eines der ersten durch Hochdurchsatz-Screening entdeckten Verbindungen, die auf dieses Ziel wirken . Histon-Deacetylase-Inhibitoren sind für die Regulation der Genexpression von Bedeutung, was this compound zu einem wertvollen Werkzeug in verschiedenen wissenschaftlichen Forschungsfeldern macht .

Herstellungsmethoden

This compound kann als 100 mg/ml Stammlösung in Dimethylsulfoxid (DMSO) hergestellt werden. Vor der Verwendung wird die Verbindung in steriler Kochsalzlösung verdünnt, zum vollständigen Auflösen zum Sieden erhitzt und dann vor der intraperitonealen Verabreichung auf Körpertemperatur oder darunter abgekühlt . Die Lösungen werden für jedes Experiment frisch hergestellt .

Wissenschaftliche Forschungsanwendungen

Scriptaid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung. Es wurde in der Krebsforschung eingesetzt, da es Histon-Deacetylasen hemmen kann, die eine Rolle bei der Regulation der Genexpression in Krebszellen spielen . Zusätzlich wurde festgestellt, dass this compound durch Modulation der PTEN- und AKT-Pfade vor traumatischen Hirnverletzungen schützt . Es wird auch in der Klonierung und Forschung zur Regulation des Stoffwechsels eingesetzt .

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung von Histon-Deacetylasen. Diese Hemmung führt zur Anhäufung von acetylierten Histonen, die die Genexpression beeinflussen können . Zu den molekularen Zielstrukturen von this compound gehören Histon-Deacetylasen, und zu den beteiligten Pfaden gehören die PTEN- und AKT-Pfade .

Wirkmechanismus

Target of Action

Scriptaid primarily targets Histone Deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function plays a key role in gene expression regulation .

Mode of Action

As an HDAC inhibitor , this compound interacts with its targets by inhibiting the deacetylation process . This inhibition leads to an increase in acetylation levels of histones, thereby influencing gene expression. The altered gene expression can result in various downstream effects, including cell cycle arrest and apoptosis .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to modulate the PTEN and AKT pathways, which are involved in cell survival and growth . By influencing these pathways, this compound can have significant effects on cellular processes such as cell proliferation and apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound in mice is nonlinear. It is cleared rapidly at low doses and slowly at higher doses . This compound is found to distribute in several tissues, including the spleen and kidneys . .

Result of Action

This compound’s action results in a variety of molecular and cellular effects. It has been shown to reduce neurological deficits, brain atrophy, and white matter injury in a dose-dependent manner in a mouse model of intracranial hemorrhage . Additionally, this compound can decrease the expression of pro-inflammatory cytokines IL1β and TNFα, as well as iNOS, after intracranial hemorrhage .

Biochemische Analyse

Biochemical Properties

Scriptaid functions as an anticancer agent in many different types of tumors, including hepatocellular carcinoma (HCC) . It interacts with histone deacetylases (HDACs), which are usually dysregulated in cancers . This compound’s interaction with HDACs leads to elevated global H3Ac levels .

Cellular Effects

This compound has been shown to decrease HCC cell proliferation and induce cell cycle G2/M-phase arrest in a dose-dependent manner . It also triggers HCC cell death via transcriptional activation of p21 . In the context of traumatic brain injury, this compound has been shown to elicit a dose-dependent decrease in lesion size and a concomitant attenuation in motor and cognitive deficits .

Molecular Mechanism

This compound exerts its effects at the molecular level through its inhibition of HDACs . This inhibition leads to an increase in acetylation levels, which can affect gene expression . In addition, this compound treatment has been shown to inhibit the expression of p53 at the mRNA level in multiple myeloma cell lines .

Temporal Effects in Laboratory Settings

This compound shows robust antitumor activity against HCC over time . It has been shown to reduce the weights and volumes of HCC cell-line HepG2 primary tumors .

Dosage Effects in Animal Models

This compound has been shown to have a dose-dependent effect in animal models of traumatic brain injury . Protection was achieved even when treatment was delayed to 12 hours post-injury .

Metabolic Pathways

It is known to interact with HDACs, which play a role in regulating gene expression and could therefore affect various metabolic pathways .

Transport and Distribution

Given its effects on cellular processes such as cell proliferation and cell cycle progression, it is likely that it is transported to the nucleus where it interacts with HDACs .

Subcellular Localization

This compound likely localizes to the nucleus given its interaction with HDACs, which are nuclear enzymes

Vorbereitungsmethoden

Scriptaid can be prepared as a 100 mg/ml stock solution in dimethyl sulfoxide (DMSO). Before use, the compound is diluted in sterile saline, heated to boiling for complete dissolution, and then cooled to body temperature or less before intraperitoneal administration . The solutions are freshly prepared for each experiment .

Analyse Chemischer Reaktionen

Scriptaid unterliegt verschiedenen chemischen Reaktionen, hauptsächlich aufgrund seiner Rolle als Histon-Deacetylase-Inhibitor. Es interagiert mit Histon-Deacetylasen, was zur Hemmung dieser Enzyme führt. Diese Hemmung führt zur Anhäufung von acetylierten Histonen, die die Genexpression beeinflussen können . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Dimethylsulfoxid (DMSO) und Kochsalzlösung . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind acetylierte Histone .

Vergleich Mit ähnlichen Verbindungen

Scriptaid ähnelt anderen Histon-Deacetylase-Inhibitoren wie Vorinostat . this compound war eine der ersten Verbindungen, die durch Hochdurchsatz-Screening entdeckt wurden, die auf dieses Ziel wirken . Andere ähnliche Verbindungen sind Trichostatin A und 4MS, die ebenfalls Histon-Deacetylasen hemmen, aber unterschiedliche Selektivitätsprofile und Wirksamkeit haben können .

Eigenschaften

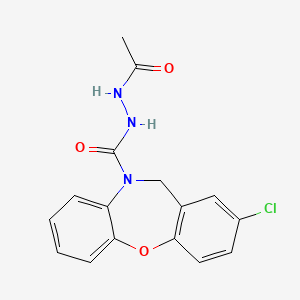

IUPAC Name |

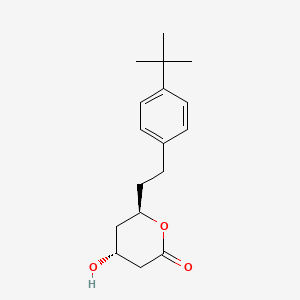

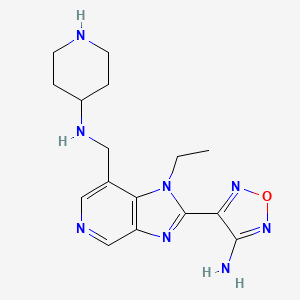

6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-hydroxyhexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c21-15(19-24)10-2-1-3-11-20-17(22)13-8-4-6-12-7-5-9-14(16(12)13)18(20)23/h4-9,24H,1-3,10-11H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDYUFSDZATMKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274458 | |

| Record name | scriptaid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287383-59-9 | |

| Record name | Scriptaid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287383599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scriptaid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17053 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | scriptaid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCRIPTAID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJQ8CD8BSV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-4,5-dimethoxy-N-[3-[(3R)-1-methylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1680845.png)

![Benzoic acid,4-[2-[(1-methyl-5-nitro-1H-imidazol-2-yl)thio]ethoxy]-, sodium salt (1:1)](/img/structure/B1680859.png)

![7-[3-hydroxy-2-[(E)-3-hydroxy-3-methylnon-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B1680860.png)

![Methyl 7-[3-hydroxy-2-(3-hydroxy-3-methyl-4-phenoxybut-1-ynyl)-5-oxocyclopentyl]heptanoate](/img/structure/B1680861.png)